molecular formula C12H10BFO3 B3060252 2-(2-Fluorophenoxy)phenylboronic acid CAS No. 2096332-91-9

2-(2-Fluorophenoxy)phenylboronic acid

Cat. No.: B3060252
CAS No.: 2096332-91-9
M. Wt: 232.02
InChI Key: OOFYYQYVBIBURU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)phenylboronic acid: is an organoboron compound with the molecular formula C12H10BFO3 . It is a derivative of phenylboronic acid where a fluorophenoxy group is attached to the phenyl ring. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)phenylboronic acid typically involves the reaction of 2-fluorophenol with phenylboronic acid under specific conditions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenoxy)phenylboronic acid primarily undergoes cross-coupling reactions , particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Palladium Catalyst: Palladium(II) acetate or palladium(0) complexes.

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvent: Toluene, ethanol, or a mixture of water and organic solvents.

    Temperature: 80-100°C.

    Atmosphere: Inert (nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 2-(2-Fluorophenoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of complex organic molecules through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of polymers and materials with specific electronic properties .

Biology and Medicine: In biological research, this compound is used to synthesize molecules that can interact with biological targets, such as enzymes and receptors. It is also used in the development of diagnostic tools and imaging agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of various industrial products .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Fluorophenylboronic acid
  • 2-(2-Methoxyethoxy)phenylboronic acid
  • 2-(Methylsulfonyl)phenylboronic acid

Comparison: 2-(2-Fluorophenoxy)phenylboronic acid is unique due to the presence of the fluorophenoxy group, which can enhance the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylboronic acid, the fluorine atom provides additional electronic effects that can influence the reaction outcome. The presence of the phenoxy group also allows for additional functionalization and derivatization, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

[2-(2-fluorophenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFYYQYVBIBURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC=CC=C2F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256833
Record name Boronic acid, B-[2-(2-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096332-91-9
Record name Boronic acid, B-[2-(2-fluorophenoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(2-fluorophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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